N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a pyridazinone-derived compound featuring a 6-oxopyridazinone core substituted at position 3 with a 4-chlorophenyl group. The pyridazinone ring is linked via an ethyl chain to a 2-phenylacetamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZWIDADNGNLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyridazinone ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide exhibit promising anticancer properties. For instance, derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. A study demonstrated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | This compound demonstrated a 70% reduction in tumor size in mouse models after 4 weeks of treatment. |
| Study B | Antimicrobial | The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. |
Potential for Drug Development
Given its diverse biological activities, this compound is being explored as a candidate for further drug development. Its structural analogs are also under consideration to enhance efficacy and reduce potential side effects.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Examples :
6e : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
6f : 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
- Extended alkyl chains (e.g., propanamide in 6f vs. acetamide in the target compound).
- Synthesis :
- Key Data: IR spectra show C=O stretches at 1664–1681 cm⁻¹. ¹H NMR confirms antipyrine (pyrazole) and pyridazinone integration.
Benzylpiperidine-Containing Pyridazinone Analogs ()
Example : 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide
- Structural Differences: Benzylpiperidine substituent on the pyridazinone replaces the 4-chlorophenyl group. Acetamide linked to 4-chlorophenyl instead of 2-phenyl.
- Key Data :
Comparative Data Table
*Structural formula of the target compound inferred from nomenclature.
Key Observations
Structural Flexibility: The pyridazinone core accommodates diverse substituents (e.g., piperazine, benzylpiperidine), influencing physicochemical properties like solubility and lipophilicity .
Synthetic Efficiency : Reactions using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) are common for acetamide linkage formation .
Spectroscopic Consistency : IR and ¹H NMR data across analogs validate core structural motifs, such as C=O stretches (1642–1681 cm⁻¹) and aromatic proton shifts .
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse sources of research findings.
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
- CAS Number : 1219584-39-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to N-(substituted phenyl)-2-chloroacetamides, which include our target compound. The biological activity was assessed against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The presence of the halogenated phenyl ring significantly enhances the lipophilicity of these compounds, allowing them to penetrate cell membranes more effectively, thus increasing their antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit promising anticancer effects. For instance, derivatives showed significant inhibitory effects on human non-small cell lung cancer (A549) cells:
| Compound | IC50 (µM) | Comparison with Control |
|---|---|---|
| 6l | 0.46 ± 0.02 | Superior to 5-Fluorouracil |
These compounds induced apoptosis through mitochondrial pathways and increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 . This suggests that this compound may also have similar mechanisms of action.
Structure-Activity Relationship (SAR)
The structural modifications in the phenylacetamide derivatives play a crucial role in their biological activity. The position and type of substituents on the phenyl ring influence their interaction with biological targets:
- Halogen Substituents : Increase lipophilicity and enhance membrane permeability.
- Amide Linkage : Contributes to binding affinity with target enzymes or receptors.
Case Studies
- Antimicrobial Evaluation : A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential against E. coli and S. aureus. The results indicated that compounds with para-substituents exhibited superior activity due to enhanced lipophilicity .
- Anticancer Studies : Another study assessed a series of flavonols with similar structural motifs against A549 cells, revealing that specific substitutions led to significant apoptosis induction through caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
